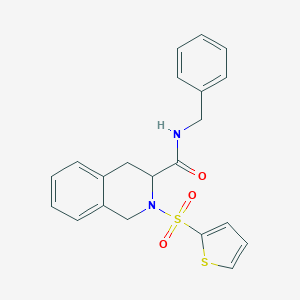![molecular formula C25H22F3N5O4S B284890 Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate involves the inhibition of specific enzymes involved in various cellular processes. In cancer cells, it has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. In infectious disease research, it has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and viral replication. In neuroscience research, it has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in neuroinflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular processes and enzymes that are targeted. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In infectious disease research, it has been shown to inhibit the growth and replication of certain bacteria and viruses. In neuroscience research, it has been shown to have neuroprotective effects and to reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in lab experiments include its high potency and specificity for certain enzymes, its potential applications in various fields, and its relatively low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. These include further studies on its mechanisms of action and its potential applications in various fields, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for enhanced efficacy.
Synthesemethoden
The synthesis of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate involves several steps. The starting materials are 4-amino-3-nitrobenzoic acid, 2,4,6-trimethylpyrimidine, and 8-trifluoromethyl-3-quinolinecarboxylic acid. The reaction involves the reduction of the nitro group, followed by the coupling of the resulting amine with the pyrimidine and the quinoline carboxylic acid. The final product is obtained by esterification of the carboxylic acid with ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been studied for its potential applications in various fields such as cancer research, infectious disease research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In infectious disease research, it has been shown to have antimicrobial properties against certain bacteria and viruses. In neuroscience research, it has been studied for its potential as a neuroprotective agent.
Eigenschaften
Molekularformel |
C25H22F3N5O4S |
|---|---|
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
ethyl 4-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C25H22F3N5O4S/c1-4-37-23(34)19-13-29-22-18(6-5-7-20(22)25(26,27)28)21(19)32-16-8-10-17(11-9-16)38(35,36)33-24-30-14(2)12-15(3)31-24/h5-13H,4H2,1-3H3,(H,29,32)(H,30,31,33) |
InChI-Schlüssel |
IICFLDFPWAWDRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C=CC=C2C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)

![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)

![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)


